1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)piperazine
CAS No.: 1046793-62-7
Cat. No.: VC0152299
Molecular Formula: C17H31BN2O2
Molecular Weight: 306.257
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1046793-62-7 |
---|---|
Molecular Formula | C17H31BN2O2 |
Molecular Weight | 306.257 |
IUPAC Name | 1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]piperazine |
Standard InChI | InChI=1S/C17H31BN2O2/c1-16(2)17(3,4)22-18(21-16)14-6-8-15(9-7-14)20-12-10-19(5)11-13-20/h6,15H,7-13H2,1-5H3 |
Standard InChI Key | WEJDGISBYHJTQW-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)N3CCN(CC3)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Composition
1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)piperazine features a complex molecular architecture with several key structural components. The central framework consists of a cyclohexene ring with a boronic acid pinacol ester substituent at the 3-position and a 1-methylpiperazine group at the 1-position. The molecular formula is C₁₇H₃₁BN₂O₂, indicating 17 carbon atoms, 31 hydrogen atoms, 1 boron atom, 2 nitrogen atoms, and 2 oxygen atoms arranged in a specific three-dimensional configuration .
The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronate ester) is particularly significant as it provides a protected form of a boronic acid. This functional group is widely used in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. The cyclohexene ring contributes an unsaturated carbon-carbon bond that adds to the compound's potential reactivity, while the 1-methylpiperazine moiety incorporates two nitrogen atoms in a six-membered heterocyclic ring system .
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)piperazine:
The compound features a boron atom coordinated to two oxygen atoms from the pinacol ester group, which provides stability to the otherwise reactive boronic acid. The piperazine ring contains a tertiary amine (with the methyl substituent) and a secondary amine, potentially offering basic sites for chemical reactions. The cyclohexene component adds an element of conformational flexibility to the molecule, while also providing a site for potential functionalization through the carbon-carbon double bond .
Chemical Identifiers and Nomenclature
To facilitate precise identification and database referencing, 1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)piperazine is associated with multiple standardized chemical identifiers:
The compound is also known by several synonyms, including abbreviated forms and alternative naming conventions. The most commonly used synonyms include:
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1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-cyclohexen-1-yl]-piperazine
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1-methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]piperazine
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(4-(4-METHYLPIPERAZIN-1-YL)CYCLOHEX-1-EN-1-YL)BORONIC ACID PINACOL ESTER
Structural Relationship to Other Boronic Ester Compounds
Comparative Analysis with Related Compounds
The search results provide information about related compounds that share structural similarities with 1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)piperazine. One such compound is tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate, which differs primarily in having an aromatic phenyl ring instead of a cyclohexene ring and a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogen atoms .
This structural relationship is significant because it suggests potential synthetic pathways and chemical behaviors. The phenyl analog mentioned in the search results undergoes deprotection of the Boc group under acidic conditions to yield 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine, as described in the synthetic procedure outlined in the search results . By analogy, similar reactivity might be expected for derivatives of our target compound.
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